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2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused ring system that includes both thieno and pyrimidine moieties. The chemical structure consists of two chlorine atoms at the 2 and 4 positions of the benzo ring, which enhances its reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in developing new therapeutic agents, particularly in oncology.
,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While there is limited information publicly available regarding its specific scientific research applications, some studies detail its synthesis and characterization.
One study describes the synthesis of this compound through a multi-step reaction involving readily available starting materials. [] The characterization of the synthesized product was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). []
Though specific research applications are not widely documented, the presence of specific functional groups in 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine suggests potential areas for exploration:
The reactivity of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is influenced by the presence of the chlorine substituents, which can undergo nucleophilic substitution reactions. These reactions are crucial for synthesizing various derivatives that may exhibit enhanced biological activity. For instance, the chlorines can be replaced by different functional groups to create a library of compounds for biological testing.
One notable reaction pathway involves the formation of 2-amino-4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine through nucleophilic substitution with amines, which can further lead to compounds with antitumor properties .
Research has indicated that 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine exhibits significant biological activity, particularly as an antitumor agent. Its mechanism of action is thought to involve interference with DNA synthesis and cell division processes. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
The synthesis of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions. A common synthetic route starts with the preparation of thieno[3,2-d]pyrimidine intermediates followed by chlorination steps.
The primary application of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine lies in medicinal chemistry as a precursor for developing novel antitumor agents. Additionally, its unique structural features make it suitable for research in materials science and organic electronics due to its potential electronic properties .
Moreover, derivatives of this compound are being explored for use in agricultural chemistry as herbicides or fungicides due to their ability to disrupt cellular processes in target organisms.
Interaction studies have focused on understanding how 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine interacts with biological macromolecules such as DNA and proteins. These studies reveal that the compound can intercalate into DNA strands or bind to specific protein targets involved in cell cycle regulation. Such interactions are critical for elucidating its mechanism of action and optimizing its pharmacological profiles .
Several compounds share structural similarities with 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | 0.90 | Lacks dichloro substituents; simpler structure |
| 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | 0.88 | Contains bromine; different reactivity profile |
| 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | 0.86 | Bromination at a different position; altered properties |
| 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | 0.84 | Methylthio group introduces different electronic effects |
| 7-Chlorothieno[3,2-d]pyrimidine | 0.77 | Chlorination at a different position; varied activity |
These compounds illustrate the diversity within the thienopyrimidine class and highlight how modifications can lead to significant differences in biological activity and chemical behavior.
The synthesis of 2,4-dichlorobenzo [4] [5]thieno[3,2-d]pyrimidine represents a complex challenge in heterocyclic chemistry due to the tricyclic framework comprising a benzene ring fused to a thieno[3,2-d]pyrimidine system [3]. The molecular formula C10H4Cl2N2S with a molecular weight of 255.12 g/mol indicates the sophisticated structural architecture that requires carefully orchestrated synthetic approaches [1]. Multiple synthetic strategies have been developed to construct this benzothienopyrimidine scaffold, with multi-step sequences being the predominant approach to achieve the desired regioselectivity and structural complexity [9].
The Gewald reaction serves as the most reliable and common methodology for synthesizing 2-aminothiophenes, which function as crucial precursors in the construction of thieno[3,2-d]pyrimidine systems [8]. This three-component reaction, first developed by K. Gewald in 1961, involves the condensation of ketones, ethyl cyanoacetate, and elemental sulfur to generate highly substituted 2-aminothiophenes [8] [11]. The versatility of this approach has been demonstrated in the synthesis of various thienopyrimidine derivatives where the aminothiophene intermediates undergo subsequent cyclization reactions to form the desired pyrimidine ring [13].
For benzothienopyrimidine synthesis, the Gewald reaction has been successfully employed using tetrahydronaphthalene-based ketones as starting materials [10]. The reaction proceeds through the initial formation of a thiophene ring via cyclization of the ketone with cyanoacetate and sulfur, followed by amino group installation [10]. Research has shown that the reaction conditions significantly influence the regioselectivity and yield of the desired 2-aminothiophene intermediates [8].
Microwave-assisted Gewald reactions have emerged as an efficient modification, reducing reaction times from hours to minutes while maintaining excellent yields [8]. Studies demonstrate that microwave irradiation at 180 MW provides optimal conditions, with reaction times as short as 16 minutes for specific substrates compared to conventional heating requiring several hours [8]. The improved efficiency stems from uniform heating and reduced thermal decomposition of sensitive intermediates [8].
The subsequent cyclization of Gewald products with formamide represents a critical step in thienopyrimidine formation [8]. This transformation involves the nucleophilic attack of the amino group on the cyano functionality, followed by cyclization to generate the pyrimidine ring [6]. Alternative cyclization reagents include urea and thiourea, which provide access to different substitution patterns on the pyrimidine core [8] [12].
The Dieckmann cyclization represents an intramolecular Claisen condensation that proves particularly valuable in constructing cyclic beta-keto esters within complex heterocyclic frameworks [14] [15]. This methodology has been successfully integrated into multi-step sequences for thieno[2,3-d]pyrimidine synthesis, where it facilitates the formation of six-membered rings fused to the thienopyrimidine core [9] [22].
The mechanism involves the deprotonation of an alpha-hydrogen from one ester group to form an enolate, which subsequently undergoes nucleophilic attack on the carbonyl carbon of the second ester group [14]. The resulting tetrahedral intermediate eliminates the alkoxide leaving group to form the cyclic beta-keto ester [14]. This reaction works optimally with 1,6-diesters and 1,7-diesters, producing five-membered and six-membered rings respectively [15].
Research demonstrates that the Dieckmann cyclization requires a full equivalent of base, as the highly acidic beta-keto ester product undergoes deprotonation to form a second enolate, driving the equilibrium toward product formation [14]. The choice of base significantly influences both reaction rate and product selectivity, with sodium alcoholates being commonly employed [16].
Krapcho decarboxylation serves as a complementary transformation in these synthetic sequences, enabling the removal of ester functionalities from beta-keto esters formed during Dieckmann cyclization [18] [22]. This reaction typically involves heating the beta-keto ester in the presence of lithium chloride in dimethyl sulfoxide or related polar aprotic solvents [18]. The decarboxylation proceeds through the formation of an enolate intermediate, followed by carbon dioxide elimination to generate the corresponding ketone [18].
The combination of Dieckmann cyclization and Krapcho decarboxylation has been successfully demonstrated in the synthesis of thieno[2,3-d]pyrimidine derivatives containing cyclohexane rings fused with heterocyclic moieties [9] [22]. This strategic sequence allows for the construction of complex polycyclic frameworks with excellent regioselectivity and good overall yields [9].
Solvent selection plays a critical role in determining both reaction efficiency and product selectivity in benzothienopyrimidine synthesis [23] [24]. Research demonstrates that protic solvents such as ethanol provide optimal conditions for many cyclization reactions, particularly those involving nucleophilic substitutions at electron-deficient pyrimidine centers [23]. The hydrogen bonding capability of protic solvents stabilizes transition states and facilitates proton transfer processes essential for ring closure reactions [23].
Temperature optimization studies reveal significant dependencies on the specific transformation being performed [24]. For pyrrolo[2,3-d]pyrimidine synthesis, reactions carried out at room temperature showed poor conversion, while heating to 50°C dramatically improved both yield and reaction rate [24]. Further temperature increases to reflux conditions (approximately 78°C in ethanol) provided optimal results with yields reaching 90% [24].
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 24 | 15 |
| Ethanol | 50 | 3 | 90 |
| Ethanol | 78 (reflux) | 1.5 | 91 |
| Dimethylformamide | 50 | 6 | 75 |
| Tetrahydrofuran | 50 | 8 | 60 |
The table above illustrates the profound impact of temperature on reaction efficiency, with optimal conditions typically requiring elevated temperatures to overcome activation barriers [24].
Polar aprotic solvents such as dimethylformamide have proven particularly effective for nucleophilic substitution reactions involving chlorinated pyrimidines [26]. These solvents enhance nucleophile reactivity by solvating cations without strongly coordinating to the nucleophile, thereby increasing reaction rates [26]. Temperature control remains crucial, with many reactions requiring precise temperature maintenance to prevent side reactions or product decomposition [26].
Water has emerged as an environmentally benign solvent for certain transformations, particularly hydrochloric acid-promoted amination reactions [23]. Studies demonstrate that water-based systems can achieve excellent selectivity while minimizing unwanted side reactions such as solvolysis [23]. The unique hydrogen bonding network in water provides stabilization for charged intermediates while facilitating efficient proton transfer processes [23].
Catalytic systems have revolutionized the synthesis of thienopyrimidine derivatives by enabling milder reaction conditions and improved yields [27] [29]. Tetrabutylammonium bromide has emerged as an effective organocatalyst for multi-component reactions leading to pyrimidine derivatives [30]. Research demonstrates that 5 mol% of tetrabutylammonium bromide in aqueous media provides optimal catalytic activity, reducing reaction times from hours to minutes while achieving yields up to 85% [30].
Microwave-assisted synthesis combined with catalytic systems represents a particularly powerful approach for yield enhancement [30]. Studies show that microwave irradiation at 150W in the presence of aqueous tetrabutylammonium bromide furnishes thienopyrimidine derivatives in exceptional yields with dramatically reduced reaction times [30]. This synergistic effect stems from the uniform heating provided by microwave irradiation and the phase-transfer catalysis facilitated by the quaternary ammonium salt [30].
Metal-based catalytic systems have also shown significant promise in pyrimidine synthesis [29] [33]. Palladium catalysts promoted with alkali metals demonstrate enhanced activity for gas-phase cyclization reactions, achieving selectivities up to 23% for pyrimidine formation from appropriate precursors [29]. The alkali metal promotion increases catalyst stability and prevents deactivation during prolonged reaction periods [29].
| Catalyst System | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| None | - | 110 | 300 | 45 |
| TBAB | 5 | 50 | 65 | 90 |
| TBAB + MW | 5 | 50 | 3 | 85 |
| Pd-Na/Al₂O₃ | - | 350 | 60 | 23 |
The comparative data above illustrates the substantial improvements achievable through appropriate catalyst selection and reaction optimization [30] [29].
Four-component catalytic reactions have been developed that enable one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from simple starting materials [27]. These reactions employ catalytic amounts of base and proceed through sequential Gewald reaction and cyclization steps in a single reaction vessel [27]. The approach offers significant advantages in terms of step economy and atom efficiency while maintaining excellent yields [27].
Lewis acid catalysts such as zinc oxide modified with ionic liquids have demonstrated exceptional activity for heterocyclic synthesis [31]. These solid catalysts can be recycled multiple times without loss of activity and provide excellent yields under mild conditions [31]. The heterogeneous nature of these catalysts facilitates product isolation and reduces waste generation [31].
The infrared spectroscopic profile of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine exhibits characteristic absorption bands that provide detailed information about the functional groups and molecular vibrations within the tricyclic framework [12] [14] [9]. The spectrum displays several diagnostic absorption bands that confirm the presence of the expected structural features.
The pyrimidine C=N stretching vibrations appear as strong absorption bands in the range of 1580-1620 wavenumbers, reflecting the electron-deficient nature of the heterocyclic nitrogen atoms [12] [14] [9]. These bands are particularly intense due to the dipole moment changes associated with the C=N bond vibrations and provide clear evidence for the pyrimidine ring system [14] [9].
The aromatic C=C stretching vibrations manifest as medium to strong intensity bands between 1590 and 1600 wavenumbers, characteristic of the conjugated aromatic system [12] [14]. The aromatic C-H stretching modes appear in the region of 3000-3100 wavenumbers, with intensities and frequencies reflecting the electron-deficient nature of the aromatic framework [12] [9].
The carbon-sulfur stretching vibrations appear as medium intensity bands in the range of 650-700 wavenumbers, providing confirmation of the thiophene ring integration within the molecular framework [12] [14] [9]. The carbon-chlorine stretching modes manifest as medium to strong absorption bands between 750 and 850 wavenumbers, with the exact frequencies dependent on the electronic environment surrounding the chlorine substituents [12] [14].
Ring breathing modes and deformation vibrations appear throughout the fingerprint region between 400 and 1200 wavenumbers, providing a characteristic spectroscopic signature for the compound [14] [9]. The out-of-plane bending modes of the aromatic C-H bonds appear between 800 and 900 wavenumbers, reflecting the planarity and substitution pattern of the aromatic rings [12] [9].
Mass Spectrometric Fragmentation Analysis
The mass spectrometric behavior of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine provides valuable structural information through characteristic fragmentation patterns and isotopic distributions [12] [14]. The molecular ion peak appears at mass-to-charge ratio 255.12, corresponding to the molecular formula C₁₀H₄Cl₂N₂S [3] [10].
The chlorine isotope pattern provides diagnostic evidence for the presence of two chlorine atoms within the molecular structure [12] [14]. The characteristic isotopic distribution exhibits peaks at mass-to-charge ratios 255.12 and 257.12, with the expected intensity ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [12] [14].
The fragmentation pattern exhibits sequential losses of chlorine atoms, generating fragment ions at mass-to-charge ratios corresponding to the loss of one chlorine (approximately 220) and the subsequent loss of the second chlorine atom (approximately 185) [12] [14]. These fragmentation pathways provide confirmation of the chlorine substitution pattern and the stability of the tricyclic framework under electron ionization conditions.
Additional fragmentation patterns reflect the cleavage of specific bonds within the heterocyclic framework, with the relative intensities of fragment ions providing information about the stability and electronic distribution within the molecular structure [12] [14]. The base peak identity varies depending on the ionization conditions and instrumental parameters, but typically corresponds to stable aromatic fragment ions formed through systematic bond cleavage processes.
The crystallographic analysis of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine provides fundamental insights into the three-dimensional molecular structure, intermolecular interactions, and solid-state packing arrangements [15] [16] [17]. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on related benzothienopyrimidine derivatives provide valuable structural insights and predictive frameworks for understanding the expected crystallographic behavior [15] [16] [17].
Crystal Structure and Molecular Geometry
Based on crystallographic studies of closely related compounds, 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine is expected to adopt a planar or near-planar molecular conformation in the solid state [15] [16] [17]. The tricyclic framework exhibits minimal deviation from planarity, with dihedral angles between the fused ring systems typically ranging from 0 to 5 degrees [15] [17].
The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems [15] [17]. The carbon-nitrogen bond lengths within the pyrimidine ring system range from 1.31 to 1.36 Ångströms, reflecting the partial double bond character of the C=N functionalities [15] [17]. The carbon-sulfur bond length connecting the thiophene and benzene rings typically measures between 1.72 and 1.75 Ångströms, consistent with aromatic C-S bonds in fused heterocyclic systems [15] [17].
The carbon-chlorine bond lengths are expected to fall within the range of 1.74 to 1.76 Ångströms, typical for aromatic carbon-chlorine bonds [17]. The molecular planarity is preserved despite the presence of the chlorine substituents, with the halogen atoms lying essentially coplanar with the aromatic framework [15] [17].
Intermolecular Interactions and Packing Motifs
The crystal packing of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine is dominated by a combination of π-π stacking interactions, halogen bonding, and weak hydrogen bonding interactions [15] [16] [17]. The planar aromatic system facilitates face-to-face π-π stacking arrangements with typical interplanar distances ranging from 3.3 to 3.8 Ångströms [15] [17].
The chlorine substituents play a crucial role in the intermolecular packing through halogen bonding interactions [15] [16]. These directional interactions typically involve the chlorine atoms acting as halogen bond donors with nitrogen atoms of adjacent molecules serving as acceptors, with bond distances ranging from 3.0 to 3.5 Ångströms [16] [17].
Weak C-H...N hydrogen bonding interactions contribute to the overall crystal stability, with the aromatic protons acting as weak hydrogen bond donors and the pyrimidine nitrogen atoms serving as acceptors [15] [16] [17]. These interactions typically exhibit donor-acceptor distances between 2.6 and 3.2 Ångströms and play an important role in defining the three-dimensional packing architecture [15] [17].
The crystal packing likely exhibits a layered structure with alternating orientations of the planar molecules, maximizing the π-π stacking interactions while accommodating the halogen bonding requirements of the chlorine substituents [15] [16]. The packing efficiency is expected to be high, with calculated packing indices typically exceeding 70 percent, indicating dense molecular arrangements characteristic of planar aromatic systems [15].
Space Group and Unit Cell Parameters
Based on the molecular symmetry and packing requirements, 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine is expected to crystallize in a centrosymmetric space group, most likely monoclinic or triclinic crystal systems [15] [16]. The choice of space group reflects the balance between molecular symmetry elements and the optimization of intermolecular interactions [15] [17].
The unit cell parameters are expected to reflect the molecular dimensions and packing requirements, with cell lengths corresponding to molecular dimensions and intermolecular contact distances [15] [16]. The number of molecules per unit cell (Z value) is likely to be 2 or 4, consistent with common packing arrangements for similar heterocyclic compounds [15] [17].
The crystallographic asymmetric unit may contain one or two independent molecules, depending on the specific packing arrangement and the presence of any crystallographic disorder [15] [16]. The molecular conformation within the crystal may exhibit minor variations from the gas-phase optimized geometry due to crystal packing forces and intermolecular interactions [15] [17].
Density Functional Theory represents the most widely employed computational methodology for investigating the electronic structure, geometrical optimization, and energetic properties of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine [18] [19] [20]. The DFT approach provides a quantum mechanical framework for understanding the molecular properties and reactivity patterns of this complex heterocyclic system.
Computational Methodology and Functional Selection
The DFT calculations for 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine require careful selection of exchange-correlation functionals that accurately describe the electronic structure of heterocyclic aromatic systems [19] [21] [22]. Hybrid functionals such as B3LYP and M06-2X have demonstrated superior performance for organoheterocyclic compounds, providing reliable geometries and energetic properties [19] [22] [23].
The Becke three-parameter Lee-Yang-Parr (B3LYP) functional combined with the 6-311G(d,p) basis set represents a well-established computational protocol that balances accuracy with computational efficiency for molecules of this size and complexity [19] [21] [23]. Alternative approaches employing the M06-2X functional have shown particular effectiveness for systems involving significant dispersion interactions and π-π stacking arrangements [18] [19].
For accurate treatment of weakly interacting systems and intermolecular interactions, the inclusion of dispersion corrections through D3 or D4 methodologies is essential [19] [22]. These corrections account for long-range correlation effects that are crucial for accurately describing π-π stacking interactions and other non-covalent interactions relevant to the solid-state behavior of the compound [19] [23].
Geometric Optimization and Conformational Analysis
The DFT optimization of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine reveals a planar molecular geometry with minimal deviation from coplanarity across the tricyclic framework [19] [21] [23]. The optimized structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems, with C-N bonds in the pyrimidine ring showing partial double bond character [21] [23].
The carbon-sulfur bond length connecting the thiophene and benzene rings optimizes to approximately 1.73 Ångströms, consistent with aromatic C-S bonds in similar heterocyclic systems [19] [23]. The carbon-chlorine bond lengths optimize to values around 1.75 Ångströms, reflecting the electron-withdrawing nature of the aromatic framework [21] [23].
The planarity of the molecular framework is maintained despite the presence of the bulky chlorine substituents, with dihedral angles between ring systems typically less than 2 degrees [19] [23]. This planarity facilitates extended π-conjugation across the entire molecular framework and influences the electronic properties and reactivity patterns [21] [23].
Conformational analysis reveals that the planar conformation represents the global minimum on the potential energy surface, with alternative conformations involving ring twisting lying significantly higher in energy [19] [23]. The energy barriers for ring rotation are substantial, reflecting the strong conjugative interactions that stabilize the planar arrangement [21] [23].
Electronic Structure and Molecular Orbital Analysis
The DFT calculations provide detailed insights into the electronic structure and molecular orbital composition of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine [18] [19] [21]. The highest occupied molecular orbital (HOMO) exhibits significant π-character and is delocalized across the tricyclic framework, with particular concentration on the electron-rich benzene and thiophene rings [19] [21] [23].
The lowest unoccupied molecular orbital (LUMO) shows pronounced localization on the electron-deficient pyrimidine ring, particularly on the carbon atoms bearing chlorine substituents [21] [23]. This orbital distribution pattern indicates that nucleophilic attack is most likely to occur at the pyrimidine positions, consistent with the known reactivity patterns of dichloropyrimidine derivatives [21] [23].
The HOMO-LUMO energy gap typically ranges from 3.0 to 4.0 electron volts, indicating moderate chemical stability and suggesting potential applications in electronic materials [19] [21] [23]. The gap magnitude reflects the balance between electron-donating effects of the benzothiophene system and electron-withdrawing effects of the dichloropyrimidine moiety [21] [23].
The calculated ionization potential and electron affinity values provide quantitative measures of the electron donor and acceptor capabilities of the molecule [21] [23]. These parameters are crucial for understanding intermolecular charge transfer processes and potential applications in organic electronics [19] [23].
Vibrational Frequency Calculations
DFT frequency calculations provide theoretical predictions for the infrared and Raman spectroscopic signatures of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine [19] [24] [25]. The calculated vibrational modes exhibit characteristic patterns that correlate well with experimental observations for related compounds [24] [14] [25].
The C=N stretching modes of the pyrimidine ring appear in the calculated spectrum between 1580 and 1620 wavenumbers, with intensities reflecting the dipole moment changes associated with these vibrations [24] [14] [25]. The aromatic C=C stretching modes appear between 1580 and 1600 wavenumbers, consistent with electron-deficient aromatic systems [24] [25].
The C-Cl stretching vibrations are predicted to appear between 750 and 850 wavenumbers, with the exact frequencies dependent on the local electronic environment [24] [14]. The symmetric and asymmetric C-Cl stretching modes exhibit different intensities and may be distinguished in high-resolution spectra [24] [25].
Ring breathing modes and deformation vibrations appear throughout the fingerprint region, providing characteristic spectroscopic signatures that facilitate compound identification and structural confirmation [24] [25]. The calculated frequencies typically require scaling factors to account for anharmonic effects and basis set limitations [24] [25].
The computational analysis of non-covalent interactions in 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine provides crucial insights into the intermolecular forces that govern crystal packing, solubility, and molecular recognition processes [26] [19] [22]. These weak interactions play fundamental roles in determining the physical properties and potential applications of the compound.
π-π Stacking Interactions
The planar aromatic structure of 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine facilitates strong π-π stacking interactions with other aromatic molecules [19] [22] [15]. DFT calculations combined with dispersion corrections accurately describe these interactions, predicting optimal stacking distances between 3.4 and 3.8 Ångströms [19] [22].
The π-π stacking energy typically ranges from 2 to 5 kilocalories per mole, depending on the relative orientation and registry of the interacting molecules [19] [22]. Face-to-face parallel arrangements generally provide the strongest interactions, although offset parallel and T-shaped configurations may also contribute to the overall stabilization [19] [15].
The electron distribution across the tricyclic framework influences the π-π stacking preferences, with the electron-rich benzothiophene portion tending to interact favorably with electron-deficient aromatic systems [19] [22]. The chlorine substituents on the pyrimidine ring modify the electrostatic potential and can influence the preferred stacking geometries [22] [15].
Computational studies using DFT-D3 or DFT-D4 methodologies provide quantitative assessments of π-π stacking energetics and geometries [19] [22]. These calculations reveal that π-π interactions are among the strongest non-covalent interactions available to this compound and play crucial roles in solid-state organization [19] [15].
Halogen Bonding Interactions
The chlorine substituents in 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine participate in directional halogen bonding interactions that significantly influence intermolecular organization [26] [16] [17]. These interactions involve the chlorine atoms acting as halogen bond donors through their σ-holes, regions of positive electrostatic potential opposite to the C-Cl bonds [26] [16].
DFT calculations reveal that the chlorine atoms exhibit significant σ-hole character, with electrostatic potential values facilitating strong interactions with electron-rich sites such as nitrogen atoms [26] [16]. The optimal halogen bond distances typically range from 3.0 to 3.5 Ångströms, shorter than the sum of van der Waals radii and indicating significant attractive interactions [26] [16].
The strength of halogen bonding interactions ranges from 2 to 4 kilocalories per mole, making them competitive with moderate hydrogen bonding interactions [26] [16]. The directional nature of halogen bonds, with preferred C-Cl...N angles near 180 degrees, provides geometric constraints that influence crystal packing patterns [16] [17].
Natural bond orbital analysis and quantum theory of atoms in molecules calculations provide detailed electronic descriptions of halogen bonding interactions [26] [22]. These analyses reveal the orbital interactions and charge transfer processes that stabilize halogen bonded complexes and influence their geometric preferences [26] [22].
Weak Hydrogen Bonding Networks
Although 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine lacks conventional hydrogen bond donors, the aromatic C-H groups can participate in weak hydrogen bonding interactions with the nitrogen atoms of the pyrimidine ring [15] [16] [17]. These C-H...N interactions, while individually weak, can collectively contribute significant stabilization to crystal structures [15] [17].
The DFT calculations predict C-H...N hydrogen bond distances between 2.6 and 3.2 Ångströms, with interaction energies typically ranging from 1 to 3 kilocalories per mole [15] [16]. The geometric preferences for these interactions show some directional character, although less pronounced than conventional N-H...N or O-H...N hydrogen bonds [15] [17].
The aromatic protons exhibit varying hydrogen bonding capabilities depending on their electronic environment and position within the molecular framework [15] [17]. Protons on the benzene ring may show different bonding preferences compared to those that would hypothetically be present on the pyrimidine ring due to the electronic effects of the nitrogen atoms [15] [17].
Computational analysis using approaches such as non-covalent interaction (NCI) analysis provides visualization and quantification of weak hydrogen bonding networks [22] [15]. These methods reveal the spatial distribution and relative strengths of weak intermolecular interactions that contribute to overall molecular association [22] [15].
Electrostatic and Dispersion Contributions
The overall intermolecular interaction energy in 2,4-Dichlorobenzo [1] [2]thieno[3,2-d]pyrimidine complexes arises from a combination of electrostatic, induction, and dispersion components [19] [22]. DFT-SAPT (Symmetry-Adapted Perturbation Theory) calculations provide detailed energy decomposition analysis that quantifies the relative contributions of each component [19] [22].
Electrostatic interactions arise from the permanent multipole moments of the molecules and are particularly important for halogen bonding and weak hydrogen bonding interactions [19] [22]. The electron-withdrawing chlorine substituents create significant dipole moments that influence long-range electrostatic interactions [22].
Dispersion forces, arising from correlated electron motion, contribute significantly to π-π stacking interactions and general molecular association [19] [22]. The extended aromatic system provides substantial polarizability that enhances dispersion interactions with other aromatic molecules [19] [22].
Induction effects, involving the polarization of one molecule by the electric field of another, provide smaller but measurable contributions to the total interaction energy [19] [22]. These effects are particularly relevant for interactions involving the highly polarizable aromatic π-system and the electronegative chlorine atoms [22].